The synthesis of OBI-3424 involves multiple steps to achieve the desired chemical structure and yield. Initial synthesis was reported to occur through a three-step process yielding approximately 19% efficiency. The synthetic route includes specific reactions designed to enhance the yield and purity of the final product .
Key steps in the synthesis include:
The synthesis process is optimized to ensure high mirror image selectivity, which is vital for the prodrug's efficacy and safety profile in clinical applications .
The molecular structure of OBI-3424 includes an aziridine ring that is pivotal for its alkylating properties. The compound's chemical formula can be represented as .
Key structural features include:
The structural data indicate that OBI-3424 can effectively penetrate tumor cells and undergo metabolic conversion to exert its cytotoxic effects .
OBI-3424 undergoes specific chemical reactions upon activation by AKR1C3. The primary reaction pathway involves:
The mechanism of action highlights the selective activation of OBI-3424 in tumors overexpressing AKR1C3, differentiating it from traditional alkylating agents like cyclophosphamide that have broader activation pathways .
The mechanism of action of OBI-3424 is characterized by its selective activation through AKR1C3. Upon administration, the prodrug is preferentially activated in cancer cells that overexpress this enzyme:
This selective mechanism enhances the therapeutic index by minimizing damage to normal tissues while maximizing cytotoxicity in tumors .
OBI-3424 exhibits several notable physical and chemical properties:
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to assess purity, stability, and concentration during both synthesis and clinical application phases .
OBI-3424 has significant potential applications in oncology:
The ongoing research aims to further elucidate its role in treating hematological malignancies such as acute lymphoblastic leukemia, highlighting its versatility as a therapeutic agent .
AKR1C3 belongs to the aldo-keto reductase superfamily and functions as a monomeric cytosolic enzyme (323 amino acids; 37 kDa) utilizing NADPH as a cofactor [3] [5]. Its catalytic roles span two critical biochemical pathways:
Estrone → 17β-estradiol [3]This activity enables intracrine androgen biosynthesis in peripheral tissues, sustaining hormone receptor activation in malignancies like prostate cancer. Kinetic studies reveal superior efficiency for 17-ketosteroid reduction (e.g., kcat/Km = 56 min⁻¹ mM⁻¹ for 5α-androstane-3,17-dione) compared to 3-ketosteroid reduction [3] [5].
Prostaglandin Metabolism: As a prostaglandin F synthase, AKR1C3 catalyzes:
Table 1: Key Catalytic Functions of AKR1C3
Substrate Class | Primary Reaction | Product | Biological Consequence |
---|---|---|---|
17-Ketosteroids | Reduction at C17 | Testosterone/DHT | Androgen receptor activation |
11-Ketoprostaglandins | Reduction at C11 | 11β-PGF₂α | FP receptor activation |
Xenobiotic aldehydes | Detoxification | Alcohols | Chemoresistance |
Structurally, AKR1C3 adopts an (α/β)₈-barrel fold with a catalytic tetrad (Tyr55, Asp50, His117, Lys84) at its base. The substrate-binding pocket utilizes flexible sub-pockets (SP1–SP3), enabling accommodation of diverse ligands [3] [5]. This plasticity facilitates interactions with both physiological substrates and prodrugs like OBI-3424.
AKR1C3 overexpression is a pathognomonic feature of diverse aggressive cancers, confirmed through transcriptomic, proteomic, and IHC analyses:
Acute Myeloid Leukemia (AML): AKR1C3 drives proliferation via prostaglandin signaling and protects against oxidative stress, contributing to treatment failure [3].
Solid Tumors:
Table 2: AKR1C3 Overexpression in Human Cancers
Cancer Type | Expression Level vs. Normal | Clinical Correlation | Study Source |
---|---|---|---|
T-ALL | 4–10-fold higher mRNA | Chemoresistance | [2] |
Lung adenocarcinoma | >3-fold protein increase | Reduced PFS/OS | [1] [4] |
Hepatocellular carcinoma | IHC ≥4 in >50% cases | Tumor growth promotion | [7] |
Castration-resistant prostate cancer | Adaptive upregulation | Androgen-independent growth | [3] [5] |
Mechanistically, AKR1C3 promotes malignancy via:
The tumor-selective expression and reductase capability of AKR1C3 provide an ideal framework for rational prodrug design. OBI-3424 exemplifies this approach, comprising:
Activation Mechanism:AKR1C3 reduces the nitroaryl group of OBI-3424, initiating a cascade cleavage that releases the cytotoxic moiety OBI-2660. This agent forms DNA interstrand cross-links at N7-guanine residues, triggering apoptosis [7] [10]. The activation is highly selective:
Table 3: Comparison of AKR1C3-Activated Prodrugs
Prodrug | Activated Payload | Key Cancer Indications | Differentiating Features |
---|---|---|---|
OBI-3424 (TH-3424) | DNA-alkylating agent (OBI-2660) | T-ALL, HCC, CRPC | No bystander effect; tumor-retained activation |
PR-104 | DNA-crosslinking nitroimidazole | AML, ALL | Hypoxia/AKR1C3 dual activation; bystander effect |
3-{[4-(trifluoromethyl)phenyl]amino}benzoic acid (BA) | Direct AKR1C3 inhibitor | LUAD | Reverses erlotinib resistance |
Preclinical Efficacy Evidence:
The biomarker-driven specificity of OBI-3424 contrasts with non-targeted alkylators (e.g., cyclophosphamide), minimizing off-target toxicity. Ongoing Phase I/II trials (NCT03592264, NCT04315324) are evaluating its clinical utility across 14 cancer types [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7